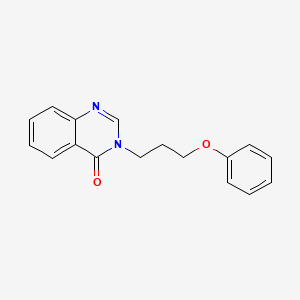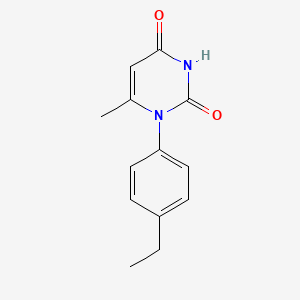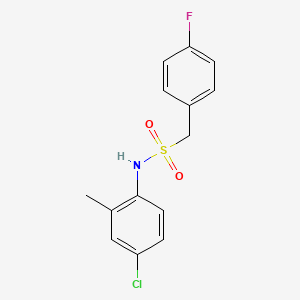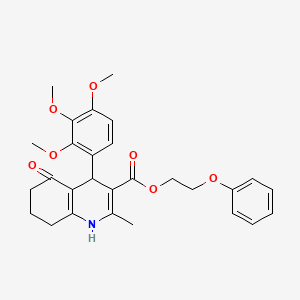![molecular formula C26H26ClN3O3 B5038937 N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide inhibits the transcription factor NF-κB, which plays a key role in regulating immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, growth factors, and bacterial and viral products. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell survival, and proliferation. This compound inhibits NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and reduces the expression of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels. In addition, this compound has been shown to reduce the production of autoantibodies in animal models of autoimmune disorders.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also some limitations to using this compound in lab experiments. It is a relatively non-specific inhibitor that can also inhibit other kinases besides IKKβ. In addition, its effects may be cell type-dependent, and its efficacy may vary depending on the disease model being studied.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide. One area of research is the development of more specific inhibitors of NF-κB that can target specific subunits or upstream regulators of the pathway. Another area of research is the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the potential use of this compound in clinical trials for various diseases, including cancer and autoimmune disorders, should be further explored.
Conclusion
In conclusion, this compound is a small molecule inhibitor of NF-κB that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well characterized, and it has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study, including the development of more specific inhibitors and the exploration of its potential use in clinical trials.
合成法
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide can be synthesized using a multi-step process starting from 3-chloro-4-methylbenzoic acid. The first step involves the conversion of the acid into an acid chloride using thionyl chloride. The acid chloride is then reacted with 4-morpholineethanol to form the corresponding morpholine ester. The morpholine ester is then treated with 4-(phenylamino)benzoic acid to form the desired benzamide product. Finally, the phenylacetyl group is introduced using acetic anhydride and pyridine.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and multiple myeloma. This compound has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, this compound has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-18-7-8-21(17-23(18)27)29-26(32)22-16-20(9-10-24(22)30-11-13-33-14-12-30)28-25(31)15-19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTOYHIBEICDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)


![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)


![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)

![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)